

Technical Guide: Environmental Fate & Analytical Profiling of Fensulfothion Metabolites

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Compound of Interest

Compound Name: *Fensulfothion Oxon Sulfone-d10*

Cat. No.: *B1157661*

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Executive Directive

This technical guide addresses the environmental behavior and detection of Fensulfothion (O,O-diethyl O-[p-(methylsulfinyl) phenyl] phosphorothioate) and its transformation products (TPs). Unlike many modern agrochemicals designed for rapid mineralization, Fensulfothion undergoes "lethal synthesis"—a metabolic activation process where environmental degradation yields metabolites (sulfones, sulfides, and oxons) that often exhibit higher acetylcholinesterase (AChE) inhibition potency and greater soil mobility than the parent compound.

This document provides researchers with a self-validating framework for tracking these metabolites, integrating mechanistic fate profiling with a high-sensitivity LC-MS/MS analytical protocol.

Chemical Identity & Metabolic Network

Fensulfothion is an organophosphate (OP) nematicide/insecticide characterized by a phosphorothioate core and a methylsulfinyl substituent. Its environmental fate is dictated by three primary chemical transformations:

- Oxidative Desulfuration: Conversion of the P=S moiety to P=O (forming the Oxon).

- Thio-oxidation: Oxidation of the sulfoxide group to a sulfone (forming the Sulfone).
- Reduction: Reduction of the sulfoxide to a sulfide (forming the Sulfide).

The "Toxic Trio"

While the parent compound is toxic, the environmental risk profile is dominated by its metabolites:

- Fensulfothion Oxon: The direct AChE inhibitor.[1] The P=O bond creates a more electrophilic phosphorus center, increasing phosphorylation of the enzyme active site by 50–100 fold compared to the parent.
- Fensulfothion Sulfone: Formed via biotic oxidation; significantly more persistent in aerobic soils.
- Fensulfothion Sulfide: Formed under anaerobic conditions (e.g., flooded soils); highly lipophilic and prone to bioaccumulation.

Mechanistic Fate Profiling

The degradation of Fensulfothion is not a linear decay but a branched network dependent on redox potential and microbial activity.

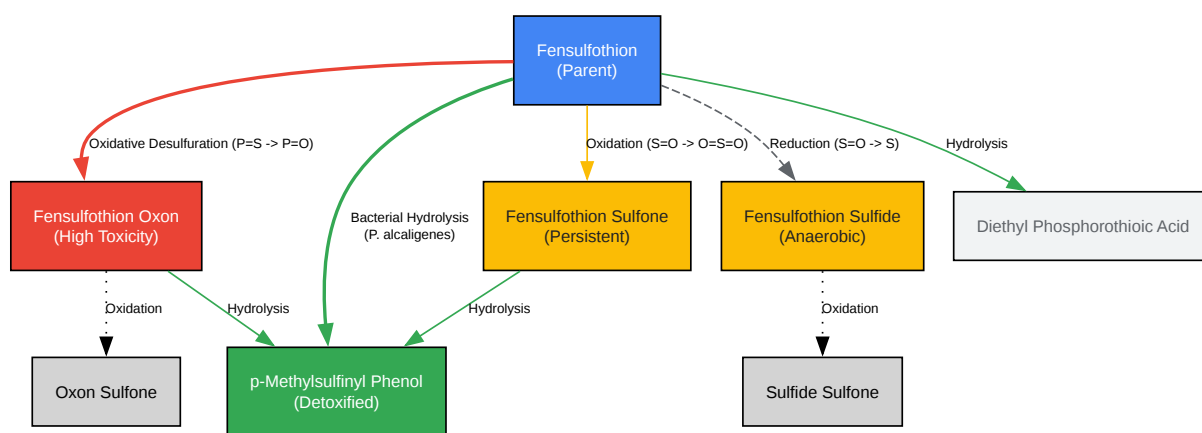
Degradation Pathways

- Photolysis: Rapid abiotic degradation occurs on soil surfaces. Under UV irradiation, Fensulfothion degrades with a half-life () of minutes to hours, primarily yielding the oxon and hydrolysis products (p-methylsulfinyl phenol).
- Hydrolysis: The ester linkage is susceptible to alkaline hydrolysis. At pH 9, degradation is rapid (< 1 day), while at acidic pH (5-6), the compound is moderately stable (> 100 hours).

- Microbial Metabolism: Soil bacteria (e.g., *Pseudomonas alcaligenes*) utilize Fensulfothion as a carbon source, hydrolyzing it to p-methylsulfinyl phenol and diethyl phosphorothioic acid.

Visualization: Metabolic Pathway

The following diagram maps the critical degradation routes, highlighting the bioactivation steps (red arrows) versus detoxification (green arrows).



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Caption: Figure 1. Biotic and abiotic degradation network of Fensulfothion. Red paths indicate bioactivation (increased toxicity); green paths indicate detoxification.

Environmental Behavior Data

Understanding the mobility and persistence of these metabolites is crucial for groundwater risk assessment.

Parameter	Fensulfothion (Parent)	Fensulfothion Sulfone	Fensulfothion Oxon	Implications
Solubility (Water)	~1,200 mg/L	Moderate	High	High potential for aqueous transport.
Sorption ()	100–300 mL/g	< 100 mL/g (Est.)	< 100 mL/g (Est.)	Metabolites are generally more mobile than parent due to increased polarity.
Soil (Aerobic)	30–60 Days	> 60 Days	< 10 Days	Sulfone residues may persist into the next growing season ("carryover").
Toxicity (Rat)	~2–10 mg/kg	~1–5 mg/kg	~0.1–1 mg/kg	Lethal Synthesis: Residues become more toxic over time before mineralizing.

Key Insight: The "Sulfone" metabolite is the primary marker for long-term contamination history, while the "Oxon" is the primary driver of acute ecological risk.

Analytical Protocol: LC-MS/MS Determination

To accurately quantify the parent and its metabolites in complex soil matrices, a specific Multi-Residue Method (MRM) using LC-MS/MS is required. This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with citrate buffering to prevent pH-dependent degradation during extraction.

Sample Preparation Workflow

- Extraction: Weigh 10g soil -> Add 10mL Acetonitrile (ACN) + 1% Acetic Acid.
- Salting Out: Add QuEChERS Citrate Kit (4g MgSO₄, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake vigorously 1 min. Centrifuge @ 4000 rpm.
- Clean-up (dSPE): Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18 (to remove lipids/humic acids). Note: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly bind planar aromatic rings found in these metabolites.
- Reconstitution: Evaporate aliquot to dryness and reconstitute in Mobile Phase A/B (50:50).

LC-MS/MS Instrument Parameters

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).
- Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
- Ionization: ESI Positive Mode.

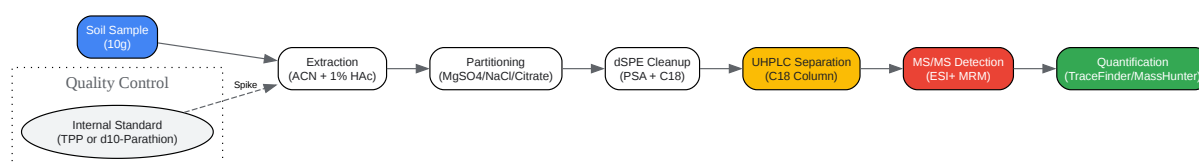
MRM Transition Table (Critical Data)

The following transitions are validated for high-sensitivity detection.

Analyte	Precursor Ion ()	Product Ion 1 (Quant)	Product Ion 2 (Qual)	Collision Energy (eV)
Fensulfothion	309.1	253.0	175.0	16 / 28
Fensulfothion Sulfone	325.0	268.9	191.0	12 / 24
Fensulfothion Oxon	293.1	237.0	159.0	15 / 25
Fensulfothion Oxon Sulfone	309.1	253.0	175.0	16 / 28

Note: Fensulfothion and its Oxon Sulfone are isobaric (same mass). They must be separated chromatographically.[2] The Sulfone elutes later due to the sulfone group's interaction with the stationary phase.

Visualization: Analytical Workflow



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Caption: Figure 2. Optimized QuEChERS extraction and LC-MS/MS workflow for trace analysis of Fensulfothion residues.

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